1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H13ClN2O2S. It is a derivative of pyrazole, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is notable for its sulfonyl chloride functional group, which imparts unique reactivity and utility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-butyl-3-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{1-butyl-3-methyl-1H-pyrazole} + \text{chlorosulfonic acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Hydrolysis: This reaction is often conducted under acidic or basic conditions to facilitate the conversion to sulfonic acid.
Major Products:
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Resulting from hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent for the synthesis of sulfonamide derivatives, which are valuable intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonamide functionalities.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates with sulfonamide moieties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This functional group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting nucleophilic substitution reactions lead to the formation of sulfonamide or sulfonic acid derivatives, depending on the reaction conditions and nucleophiles involved .
Comparison with Similar Compounds
- 1-methyl-1H-pyrazole-4-sulfonyl chloride
- 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
- 1-propyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Comparison: 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific alkyl substitution pattern, which influences its reactivity and solubility properties. Compared to its analogs, the butyl group provides a balance between hydrophobicity and steric effects, making it a versatile reagent in various chemical transformations .
Properties
IUPAC Name |
1-butyl-3-methylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2S/c1-3-4-5-11-6-8(7(2)10-11)14(9,12)13/h6H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUBGXKRBPBSJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599118 |
Source
|
Record name | 1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006495-69-7 |
Source
|
Record name | 1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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